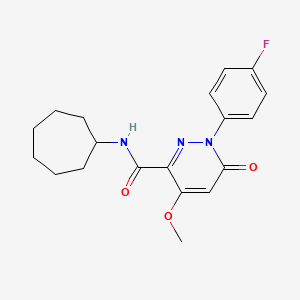![molecular formula C13H8BrClFNO B2578890 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol CAS No. 1232816-59-9](/img/structure/B2578890.png)
4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H8BrClFNO and a molecular weight of 328.56 g/mol . It falls under the category of biochemicals and is commonly used in proteomics research . The compound’s structure consists of a phenolic ring substituted with bromine, chlorine, fluorine, and an imine group.
Synthesis Analysis
The synthesis of this compound involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand is 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol . Further metal complexes of this Schiff base have been synthesized using transition metals such as Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol features a phenolic ring with substituents at various positions. The E-isomer configuration indicates that the imine group is in a trans arrangement with respect to the double bond .
Physical And Chemical Properties Analysis
- Solubility : It is soluble in organic solvents such as ethanol and methanol .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analyses of metal complexes using derivatives similar to 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol have been reported. For instance, the reaction of this compound with copper(II) and oxido-vanadium(IV) led to the formation of complexes characterized by square pyramidal and octahedral geometries, respectively. These complexes were thoroughly characterized using various techniques such as FT-IR, UV–Vis, TGA, and X-ray diffraction, indicating their potential for further application in coordination chemistry and materials science (Takjoo et al., 2013).
Sensing and Detection Applications
- Schiff base chemosensors derived from bromoaniline and aldehyde conjugates have shown significant potential for the detection of metal ions such as Cu2+ and Zn2+. These chemosensors, through the formation of metal complexes, demonstrate selective and notable detection abilities that are further enhanced by their capacity to construct molecular memory devices, showcasing their versatility as sensors (Das et al., 2021).
Computational and Theoretical Studies
- Density Functional Theory (DFT) calculations have been employed to study the molecular structure and properties of oxido-vanadium(V) complexes involving derivatives similar to 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol. These studies provide insights into the electronic structure and potential reactivity of such complexes, offering valuable information for their application in catalysis and material science (Sheikhshoaie et al., 2015).
Environmental Applications
- Schiff base compounds, including those related to 4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol, have been evaluated for their potential as corrosion inhibitors. Their effectiveness in protecting mild steel in hydrochloric acid solutions has been demonstrated, highlighting their importance in industrial applications where corrosion resistance is crucial (Shanbhag et al., 2007).
Chemical Fixation of CO2
- Azo-containing Schiff base metal complexes have been synthesized and used as catalysts for the chemical fixation of CO2 into cyclic carbonates. This research illustrates the role of such compounds in catalysis, particularly in the context of environmental chemistry and sustainable processes (Ikiz et al., 2015).
properties
IUPAC Name |
4-bromo-2-[(2-chloro-5-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMVGIBHFBODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

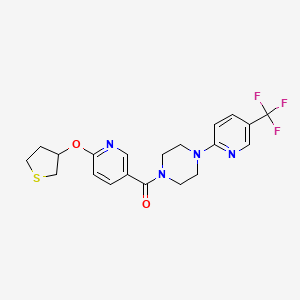
![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)

![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)
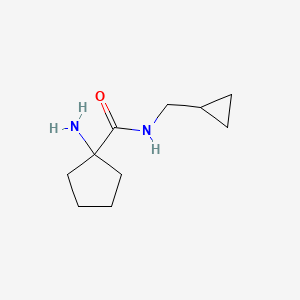
![ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate](/img/structure/B2578817.png)
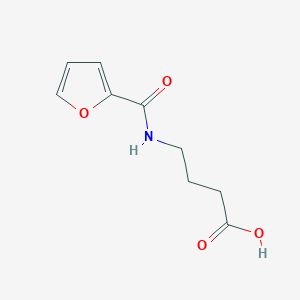
![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)
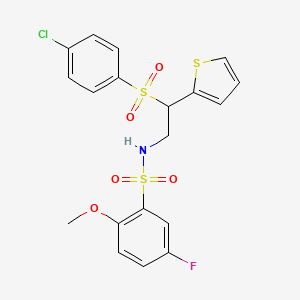

![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)

